KY-556
Overview
Description
Cromoglicate lisetil hydrochloride is a chemical compound known for its role as a mast cell stabilizer. It is commonly used in the treatment of allergic conditions such as asthma, allergic rhinitis, and conjunctivitis. The compound works by preventing the release of inflammatory chemicals like histamine from mast cells, thereby reducing allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cromoglicate lisetil hydrochloride involves several steps. The starting material is typically a chromone derivative, which undergoes a series of reactions including esterification, hydrolysis, and condensation to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of cromoglicate lisetil hydrochloride is scaled up using large reactors and continuous flow processes. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product. The industrial process also involves the purification of the compound through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Cromoglicate lisetil hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Cromoglicate lisetil hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of mast cell stabilization and histamine release inhibition.
Biology: The compound is used in research on allergic reactions and immune system responses.
Medicine: It is studied for its potential therapeutic effects in treating asthma, allergic rhinitis, and other allergic conditions.
Industry: The compound is used in the formulation of pharmaceutical products and as an active ingredient in various medications
Mechanism of Action
Cromoglicate lisetil hydrochloride exerts its effects by inhibiting the degranulation of mast cells. This prevents the release of histamine and other inflammatory mediators, which are responsible for allergic reactions. The compound may also reduce the release of leukotrienes and other inflammatory substances by inhibiting calcium influx into the cells .
Comparison with Similar Compounds
Similar Compounds
Cromoglicic acid:
Nedocromil: Another mast cell stabilizer used in the treatment of asthma and allergic conjunctivitis
Uniqueness
Cromoglicate lisetil hydrochloride is unique in its specific chemical structure, which allows for effective mast cell stabilization and inhibition of histamine release. Its molecular configuration provides distinct pharmacokinetic properties, making it a valuable compound in the treatment of allergic conditions .
Properties
IUPAC Name |
ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O12.2ClH/c1-3-41-32(39)27-15-21(36)29-23(10-7-12-25(29)46-27)43-17-19(45-31(38)20(35)9-5-6-14-34)18-44-24-11-8-13-26-30(24)22(37)16-28(47-26)33(40)42-4-2;;/h7-8,10-13,15-16,19-20H,3-6,9,14,17-18,34-35H2,1-2H3;2*1H/t20-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZTWOVKCVPTSM-FJSYBICCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)C(CCCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)[C@H](CCCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38Cl2N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149394 | |
Record name | N 556 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110816-78-9 | |
Record name | N 556 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110816789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N 556 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CROMOGLICATE LISETIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7074H45IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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